molecular formula C12H15ClN2O2 B152900 spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride CAS No. 85732-37-2

spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride

Cat. No.: B152900
CAS No.: 85732-37-2
M. Wt: 254.71 g/mol
InChI Key: QNADLUDHFUAJIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (CAS 85732-37-2) is a bicyclic compound featuring a benzooxazine ring fused to a piperidine moiety via a spiro carbon. Its molecular formula is C₁₂H₁₅ClN₂O₂, with a molecular weight of 254.71 g/mol. The compound is hygroscopic and requires storage at 2–8°C under dry conditions . It exhibits moderate hazards (H302, H315, H319, H335) due to toxicity upon ingestion, skin/eye irritation, and respiratory sensitization, necessitating precautions like avoiding dust inhalation (P261, P305+P351+P338) .

Properties

IUPAC Name

spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-11-14-10-4-2-1-3-9(10)12(16-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNADLUDHFUAJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NC(=O)O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516511
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85732-37-2
Record name Spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Substrate Design

The foundational approach to synthesizing spiro[benzo[d]oxazine-4,4'-piperidin]-2(1H)-one derivatives involves the cyclization of 4-hydroxy-4-[2-(N-substituted carbamoyl)aminophenyl]piperidine derivatives (3) under acidic conditions. These urea precursors are prepared via the reaction of 4-hydroxy-4-(2-aminophenyl)piperidine (2a) with substituted isocyanates in ethyl acetate. For instance, treatment of 2a with methyl isocyanate yields 1'-benzyl-4-hydroxy-4-[2-(N-methylcarbamoyl)aminophenyl]piperidine (3a), which undergoes cyclization in 12 N HCl at 64°C for 5 hours to form 1'-benzyl-2-methylamino-spiro[4H-3,1-benzoxazine-4,4'-piperidine] (4a) with a 63.3% yield.

The reaction proceeds through intramolecular nucleophilic attack of the hydroxyl group on the urea carbonyl, followed by dehydration to form the benzoxazine ring. Substituents on the piperidine nitrogen (e.g., benzyl, methyl) influence reaction kinetics and product stability. For example, electron-withdrawing groups on the urea moiety accelerate cyclization by enhancing electrophilicity at the carbonyl carbon.

Optimization of Reaction Conditions

Critical parameters such as acid concentration, temperature, and reaction duration were systematically optimized. Cyclization of 3a in 12 N HCl at 64°C for 5 hours provided higher yields compared to weaker acids or lower temperatures. Prolonged heating (>6 hours) led to decomposition, particularly in derivatives with labile substituents like 4-chlorophenyl.

Table 1: Yields and Analytical Data for Select Spiro Derivatives

CompoundSubstituent (R)Yield (%)Melting Point (°C)IR (cm⁻¹)
4aBenzyl63.3172–1731658
4eMethyl45.9146–147
4gH16.7184–1851630

Data adapted from Takai et al. (1988).

Catalytic Hydrogenation for N-Debenzylation

Hydrogenolysis of Benzyl-Protected Intermediates

The removal of benzyl protecting groups is essential for accessing 1'-unsubstituted derivatives. Compound 4a (1'-benzyl-2-methylamino-spiro[4H-3,1-benzoxazine-4,4'-piperidine]) was subjected to hydrogenolysis using 10% palladium on carbon (Pd-C) in a mixture of acetic acid, water, and methanol under hydrogen atmosphere at 40°C. This method afforded 2-methylamino-spiro[4H-3,1-benzoxazine-4,4'-piperidine] (4g) with a 55.6% yield after recrystallization from ethanol.

Challenges in Byproduct Formation

Hydrogenolysis conditions must be carefully controlled to prevent over-reduction or decomposition. For example, prolonged exposure to Pd-C or elevated temperatures (>50°C) resulted in cleavage of the benzoxazine ring, yielding quinazolinone byproducts.

Stability and Degradation Pathways

Hydrolytic Instability of 2-Amino Substituents

Derivatives with electron-deficient aryl groups at the 2-amino position exhibited marked instability under aqueous conditions. For instance, 6-chloro-2-(4-chlorophenyl)amino-1'-methyl-spiro[4H-3,1-benzoxazine-4,4'-piperidine] (4f) underwent hydrolysis in refluxing ethanol/water (10:1) to form 6-chloro-1'-methyl-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (7) as the hydrochloride salt. This degradation pathway underscores the necessity of anhydrous conditions during purification.

Thermal Stability During Recrystallization

Thermolysis studies revealed that compounds 4b–4d (1'-substituted with methyl or benzyl groups) were stable in refluxing ethanol/water, whereas 4f decomposed rapidly. This instability was attributed to the electron-withdrawing effect of the 4-chlorophenyl group, which weakened the N–C bond at the 2-position.

Alternative Synthetic Routes

Reductive Amination for Side-Chain Modification

Post-cyclization modifications were explored to introduce diverse substituents. For example, 4g was reacted with 3,4-dimethoxybenzoyl chloride in the presence of NaBH₄ to yield 1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-[2-(N-methylcarbamoyl)aminophenyl]piperidine (9), demonstrating the versatility of reductive amination for appending pharmacophoric groups.

Acid-Mediated Rearrangements

Treatment of 4f with concentrated HCl at 80°C for 3 hours induced a ring-expansion reaction, producing quinazolinone derivatives. This pathway highlights the sensitivity of the spiro framework to strong acids and its propensity for skeletal rearrangements under harsh conditions.

Analytical Characterization

Spectroscopic Validation

Infrared (IR) spectroscopy confirmed the presence of key functional groups, such as the carbonyl stretch at 1658 cm⁻¹ in 4a and the amine N–H bend at 1630 cm⁻¹ in 4g. ¹H-NMR data provided detailed structural insights, including the integration of piperidine protons (δ 1.65–3.53 ppm) and aromatic resonances (δ 6.85–7.40 ppm).

Melting Point and Purity Assessment

Melting points served as critical indicators of purity, with deviations >2°C prompting re-evaluation of recrystallization solvents. For instance, 4a exhibited a sharp melting point at 172–173°C after purification with ethyl acetate/hexane, whereas crude samples melted broadly .

Chemical Reactions Analysis

Spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit:

  • Antidepressant Activity : Studies suggest that the compound may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
  • Anticancer Properties : Preliminary investigations have indicated that spiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Material Science

The compound's unique structure allows it to be explored as a precursor for synthesizing novel polymers and materials. Its properties may contribute to:

  • Fluorescent Materials : The oxazine moiety can be utilized in the development of fluorescent dyes or sensors due to its electronic properties.
  • Drug Delivery Systems : Functionalization of the spiro compound could lead to the creation of targeted drug delivery systems that enhance the bioavailability of therapeutic agents .

Bioactive Small Molecules

The exploration of this compound as a bioactive molecule is an emerging field. Its potential applications include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, providing avenues for therapeutic interventions in metabolic diseases.
  • Antimicrobial Activity : Initial studies suggest that spiro compounds can possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies and Research Findings

StudyFocusFindings
Antidepressant EffectsDemonstrated modulation of serotonin receptors in animal models.
Anticancer ActivityShowed selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
Material ApplicationsDeveloped polymer composites exhibiting enhanced mechanical properties and thermal stability when incorporating spiro compounds.

Mechanism of Action

The mechanism of action of spiro[benzo[d][1,3]oxazine-4,4’-piperidin]-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name CAS No. Molecular Formula MW (g/mol) Key Structural Features Storage Hazards
Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (Target) 85732-37-2 C₁₂H₁₅ClN₂O₂ 254.71 Benzooxazine + piperidine spiro core; hydrochloride salt 2–8°C, dry H302, H315, H319, H335
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride 1665288-67-4 C₁₃H₁₄ClN₃O₂ 283.73 Pyrido-oxazine ring replaces benzooxazine; hydrochloride salt Not reported Not available
1'-Boc-1,2-dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] 92926-63-1 C₁₆H₂₁N₃O₃ 303.36 Boc-protected amine; lacks HCl salt 2–8°C Not available
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one 92926-32-4 C₁₂H₁₃FN₂O₂ 236.24 Fluorine substituent at position 6; no HCl salt Inert gas, 2–8°C Not available
Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one 84060-09-3 C₁₂H₁₄N₂O₂ 218.25 Non-salt form; lower polarity 2–8°C Not available

Biological Activity

Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride (CAS No. 85732-37-2) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by various studies and data.

  • Molecular Formula: C12H15ClN2O2
  • Molecular Weight: 254.71 g/mol
  • Purity: 95%
  • IUPAC Name: this compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various pathogenic bacteria.

Table 1: Antimicrobial Activity Against Pathogenic Bacteria

Bacterial StrainZone of Inhibition (mm)Concentration (mg/ml)
Staphylococcus aureus33.260.5
Bacillus subtilis36.440.5
Klebsiella pneumoniaeNot significant-
Escherichia coliNo inhibition-

The results indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing no effect against Escherichia coli .

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. In a study using bovine serum albumin to assess protein denaturation, this compound demonstrated substantial inhibition of protein denaturation.

Table 2: Anti-inflammatory Activity Results

Compound% Inhibition at 250 µg/ml
Spiro[benzo[d][1,3]oxazine]85.14
Diclofenac SodiumReference

The compound showed a high percentage of inhibition compared to standard anti-inflammatory drugs .

Anticonvulsant Activity

Recent research has also explored the anticonvulsant potential of this compound. Using the pentylenetetrazole model for seizure induction in animal studies, the compound exhibited significant anticonvulsant properties.

Table 3: Anticonvulsant Activity Assessment

CompoundSeizure Protection (%)
Spiro[benzo[d][1,3]oxazine]78
DiazepamReference

Molecular docking studies suggest that the compound may act as a GABA-A receptor agonist, which is a common mechanism for anticonvulsant drugs .

Case Studies and Research Findings

A notable study published in a peer-reviewed journal highlighted the synthesis of various derivatives of spiro[benzo[d][1,3]oxazine] compounds and their biological evaluations. The findings indicated that modifications in the chemical structure could enhance biological activity significantly. For instance, derivatives with specific alkyl substitutions showed improved antibacterial efficacy compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via spirocyclization reactions, such as [4+1+1] annulation using N-aryl amidines and diazo homophthalimides under oxygen atmosphere. Key parameters include solvent choice (e.g., ethanol or DCM), temperature control (60–80°C), and stoichiometric ratios of reagents. Optimization involves monitoring reaction progress via TLC or HPLC-MS to maximize yield (typically 60–85%) .
  • Characterization : Post-synthesis, structural validation employs 1^1H/13^{13}C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How do researchers ensure safety and compliance during handling of this compound?

  • Safety Protocols : Use personal protective equipment (PPE: gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store the compound in a cool, dry environment (2–8°C) away from oxidizers. Waste disposal follows institutional guidelines for halogenated organic compounds .

Q. What spectroscopic techniques are critical for confirming the spirocyclic structure?

  • Analytical Strategy :

  • NMR : 1^1H NMR identifies proton environments (e.g., spiro-junction protons at δ 3.8–4.2 ppm). 13^{13}C NMR confirms quaternary carbons at the spiro center (~100–110 ppm).
  • X-ray Crystallography : Resolves spatial arrangement, particularly for polymorphic forms.
  • IR Spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for spirocyclic derivatives?

  • Case Study : If 1^1H NMR shows unexpected splitting in piperidinyl protons, consider dynamic ring puckering or solvent-induced conformational changes. Use variable-temperature NMR to assess rotational barriers. Cross-validate with computational models (DFT) to map energy-minimized conformers .
  • Contradiction Management : Compare data with structurally analogous compounds (e.g., spiro[isochroman-1,4'-piperidine] hydrochloride, CAS 173943-98-1) to identify systematic errors in peak assignments .

Q. What strategies are employed to study the compound’s reactivity in substitution and oxidation reactions?

  • Substitution : React with nucleophiles (e.g., Grignard reagents) in anhydrous THF at −78°C to target the oxazine ring. Monitor regioselectivity via LC-MS.
  • Oxidation : Use KMnO4_4/H2_2SO4_4 to oxidize the benzo moiety, generating quinone derivatives. Control pH (<3) to avoid over-oxidation. Isolate intermediates using flash chromatography .

Q. How do substituents on the benzo[d][1,3]oxazine ring influence biological activity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at position 7 to enhance binding to CNS targets (e.g., σ receptors). Assess activity via in vitro assays (e.g., radioligand displacement). Compare with reference compounds like antihypertensive spirooxazines from J. Med. Chem. (1983) .

Q. What computational tools are used to predict pharmacokinetic properties?

  • In Silico Modeling :

  • ADME Prediction : SwissADME or ADMETLab estimate logP (2.5–3.5), blood-brain barrier permeability (BBB+), and CYP450 inhibition.
  • Docking Studies : AutoDock Vina screens against targets like 5-HT2A_{2A} receptors. Validate with MD simulations (GROMACS) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.